2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one
CAS No.: 35954-29-1
Cat. No.: VC17052639
Molecular Formula: C17H15N5O6S
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35954-29-1 |
---|---|
Molecular Formula | C17H15N5O6S |
Molecular Weight | 417.4 g/mol |
IUPAC Name | 4-[(2-hydroxy-5-methylsulfonyl-4-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
Standard InChI | InChI=1S/C17H15N5O6S/c1-10-16(17(24)21(20-10)11-6-4-3-5-7-11)19-18-12-8-15(29(2,27)28)13(22(25)26)9-14(12)23/h3-9,16,23H,1-2H3 |
Standard InChI Key | MOWONGIRBKAENJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)[N+](=O)[O-])S(=O)(=O)C)C3=CC=CC=C3 |
Introduction
Molecular Structure and Chemical Properties
The molecular structure of 2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one is defined by a pyrazolone ring system fused with an azo-linked aromatic moiety. The compound’s IUPAC name, 4-[(2-hydroxy-5-methylsulfonyl-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-one, reflects its substituent arrangement: a phenyl group at position 2, a methyl group at position 5, and a diazenyl bridge connecting the pyrazolone to a nitrophenylsulfonyl group.
Molecular Formula and Structural Features
The compound’s molecular formula, C₁₇H₁₅N₅O₆S, underscores its heteroatom-rich composition. Key functional groups include:
-
Azo group (–N=N–): Responsible for chromophoric properties and conjugation.
-
Methylsulphonyl (–SO₂CH₃): Enhances solubility and electron-withdrawing effects.
-
Nitro (–NO₂): Stabilizes the aromatic system and influences electronic transitions.
-
Hydroxyl (–OH): Facilitates hydrogen bonding and coordination chemistry.
The interplay of these groups confers distinct spectroscopic signatures. For instance, the azo group absorbs in the visible range (λₘₐₓ ≈ 450–500 nm), while the nitro group contributes to UV absorption below 300 nm.
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
CAS Registry Number | 35954-29-1 |
Molecular Formula | C₁₇H₁₅N₅O₆S |
Molecular Weight | 417.4 g/mol |
IUPAC Name | 4-[(2-hydroxy-5-methylsulfonyl-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-one |
SMILES Notation | CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)N+[O-])S(=O)(=O)C)C3=CC=CC=C3 |
Synthesis and Reaction Mechanisms
The synthesis of 2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one follows a two-step protocol involving pyrazolone formation and diazonium coupling.
Pyrazolone Intermediate Synthesis
The pyrazolone core is synthesized via condensation of ethyl acetoacetate with phenylhydrazine under acidic conditions (e.g., acetic acid, 80–100°C). This yields 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, a precursor with a reactive enol tautomer.
Diazonium Coupling
The diazonium salt is prepared from 2-hydroxy-5-(methylsulphonyl)-4-nitroaniline by treatment with nitrous acid (HNO₂) at 0–5°C. Subsequent coupling with the pyrazolone enol form occurs under weakly acidic conditions (pH 4–6), forming the azo linkage.
Table 2: Optimized Synthesis Parameters
Parameter | Condition |
---|---|
Diazotization Temp. | 0–5°C |
Coupling pH | 4–6 (acetic acid buffer) |
Reaction Time | 4–6 hours |
Yield | 65–75% (after purification) |
Mechanistically, the electrophilic diazonium ion attacks the electron-rich enol oxygen of the pyrazolone, followed by proton transfer and tautomerization to stabilize the product.
Industrial and Biomedical Applications
Dye and Pigment Manufacturing
The compound’s intense coloration (λₘₐₓ ≈ 480 nm) and photostability make it suitable for:
-
Textile dyes: Covalent bonding to cellulose fibers under alkaline conditions.
-
Inkjet pigments: Dispersion in polymeric matrices for high-resolution printing.
-
Food colorants: Limited use due to regulatory restrictions on azo dyes.
Pharmaceutical Research
While direct biological data are sparse, structural analogs exhibit:
-
Anticancer activity: Inhibition of topoisomerase II and tubulin polymerization.
-
Antimicrobial effects: Disruption of bacterial cell membranes via sulfonyl group interactions.
Parameter | Recommendation |
---|---|
Personal Protection | Gloves, goggles, lab coat |
Storage Conditions | 2–8°C in airtight container |
Disposal | Incineration at >1000°C |
Toxicity | LD₅₀ (oral, rat): >2000 mg/kg |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume